molecular formula C17H11BrN6O B4277984 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

Cat. No. B4277984
M. Wt: 395.2 g/mol
InChI Key: BPMYHUODOQUDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is a chemical compound that has shown potential in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to have an effect on the cell cycle, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of research could focus on its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to determine the safe dosage for human use. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on different inflammatory diseases and its potential side effects. Additionally, further research could investigate its potential as an antibiotic and antifungal agent.

Scientific Research Applications

6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been investigated for its potential as an antibiotic and antifungal agent.

properties

IUPAC Name

6-bromo-2-phenyl-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN6O/c18-11-6-7-14-12(8-11)13(16(25)20-17-21-23-24-22-17)9-15(19-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMYHUODOQUDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
Reactant of Route 4
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
Reactant of Route 5
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
Reactant of Route 6
6-bromo-2-phenyl-N-1H-tetrazol-5-yl-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.